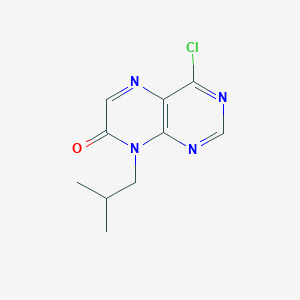

4-Chloro-8-isobutylpteridin-7(8H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11ClN4O |

|---|---|

Molecular Weight |

238.67 g/mol |

IUPAC Name |

4-chloro-8-(2-methylpropyl)pteridin-7-one |

InChI |

InChI=1S/C10H11ClN4O/c1-6(2)4-15-7(16)3-12-8-9(11)13-5-14-10(8)15/h3,5-6H,4H2,1-2H3 |

InChI Key |

JIOMODKEUNUQSL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C(=O)C=NC2=C1N=CN=C2Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Chloro 8 Isobutylpteridin 7 8h One and Substituted Pteridinones

De Novo Synthesis Strategies for the Pteridinone Ring System

The foundational step in accessing a diverse range of pteridinone derivatives lies in the effective construction of the bicyclic heterocyclic core. Several classical and modern synthetic strategies have been employed to achieve this, each offering distinct advantages in terms of regioselectivity, efficiency, and amenability to library synthesis.

Gabriel-Isay and Polonovski-Boon Condensation Variants for Pteridine (B1203161) Formation

The Gabriel-Isay condensation is a cornerstone in pteridine synthesis, involving the reaction of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound. iu.edu The initial step is a nucleophilic attack of the more reactive amino group on the more electropositive carbonyl carbon, followed by a second condensation to form the pyrazine (B50134) ring. iu.edu This method is versatile, allowing for a wide range of substituents on the pteridine ring depending on the choice of the dicarbonyl species, which can include diketones, dialdehydes, and ketoaldehydes. iu.edu The reaction typically results in a fully oxidized pterin (B48896). nih.gov

A notable variant of this condensation can exhibit condition-dependent regioselectivity. For instance, the use of sodium bisulfite can lead to the preferential precipitation of the 6-substituted pterin isomer over the 7-substituted one, allowing for the isolation of a specific regioisomer in higher yield. nih.gov

The Polonovski-Boon reaction provides a regiospecific route to semi-reduced dihydropterin derivatives. iu.edu This method involves the cyclization of a 6-chloro-5-nitropyrimidine with an amino carbonyl compound. researchgate.net The electron-withdrawing nitroso group activates the chlorinated carbon for nucleophilic attack by the amine, leading to the formation of the N8-substituted dihydropteridine. iu.edu Subsequent oxidation can then yield the fully oxidized pterin. nih.govresearchgate.net This regiospecificity has been instrumental in the synthesis of functionalized tetrahydrobiopterins. researchgate.net

Solid-Phase Synthetic Approaches to Diversely Substituted Pteridinones

Solid-phase synthesis has emerged as a powerful technique for the rapid generation of libraries of pteridinone analogs, facilitating structure-activity relationship (SAR) studies. nih.govmdpi.com This approach involves anchoring a suitable building block to a solid support, followed by sequential reactions to build the heterocyclic scaffold and introduce diversity.

A common strategy utilizes a versatile building block like 4,6-dichloro-5-nitropyrimidine, which is attached to a resin. nih.govnih.gov Subsequent nucleophilic substitution with various amines and cyclization steps lead to the formation of diversely substituted dihydropteridinones. nih.gov The final products are then cleaved from the resin. This methodology has been successfully employed to prepare libraries of dihydropteridinones, tetrahydropyrrolopteridinones, and pyrimidodiazepinones. nih.govnih.gov

Another solid-phase approach involves linking pyrimidines to polystyrene supports via a thioether linkage at either the 2- or 4-position. researchgate.net Following the construction of the pteridine ring, oxidative cleavage with reagents like dimethyldioxirane, followed by nucleophilic substitution with amines, azide, or water, provides a traceless synthesis of the desired pteridines. researchgate.net

| Resin Type | Linker/Building Block | Key Reaction Steps | Advantages |

| Wang Resin | Fmoc-protected amino acids, 4,6-dichloro-5-nitropyrimidine | Acylation, Fmoc deprotection, Nucleophilic substitution, Cyclization | Efficient for creating libraries with amino acid diversity. nih.gov |

| Polystyrene | 2- or 4-thioether linked pyrimidines | Nitrosation, Reduction, Condensation with dicarbonyl, Oxidative cleavage, Nucleophilic substitution | Traceless synthesis, allows for diverse functionalization at the cleavage step. researchgate.net |

Microwave-Assisted Synthesis of Pteridinone Precursors

Microwave irradiation has become a valuable tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and improved regioselectivity compared to conventional heating methods. nih.gov This technology is particularly beneficial for the synthesis of heterocyclic compounds, including the precursors required for pteridinone synthesis. nih.govnih.gov

The application of microwave assistance can be particularly effective in condensation reactions, such as those used to form the pyrimidine ring, a key precursor for pteridinones. nih.gov For example, the Friedländer synthesis, a method for generating quinolines (structurally related to the pyrimidine portion of pteridinones), has been shown to proceed with higher yields in a single step under microwave irradiation compared to conventional heating. nih.gov Similarly, microwave-assisted synthesis has been successfully applied to the formation of various heterocyclic scaffolds, demonstrating its broad applicability in accelerating the synthesis of complex molecules. semanticscholar.orgmdpi.commdpi.com The reduced reaction times, often from hours to minutes, make it an attractive method for high-throughput synthesis. nih.govmdpi.com

Regioselective Functionalization of the Pteridinone Nucleus

Once the core pteridinone ring is assembled, its further functionalization is key to modulating its biological activity. Regioselective reactions that allow for the precise introduction of substituents at specific positions are of paramount importance.

Halogenation Reactions, with Focus on C-4 Chlorination

The introduction of a chlorine atom at the C-4 position of the pteridinone nucleus is a critical transformation, as this halogen can serve as a versatile handle for subsequent nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups.

The regioselectivity of halogenation is often dictated by the electronic properties of the heterocyclic ring. In systems like 2,4-dichloroquinazoline, which shares a similar pyrimidine substructure with pteridinones, the C-4 position is more susceptible to nucleophilic attack than the C-2 position. nih.gov This is attributed to the greater contribution of the C-4 orbitals to the Lowest Unoccupied Molecular Orbital (LUMO), making it more electrophilic. nih.gov This inherent reactivity allows for the regioselective replacement of the chlorine atom at the 4-position by various nucleophiles. nih.gov While direct chlorination methods for pteridinones are specific to the substrate, the principle of differential reactivity at the C-4 position is a key guiding factor in synthetic design.

Alkylation and Arylation at Nitrogen and Carbon Centers

The introduction of alkyl and aryl groups at various nitrogen and carbon atoms of the pteridinone ring system is crucial for exploring the chemical space and optimizing biological activity.

Regioselective N-alkylation can be achieved by carefully controlling reaction conditions. For instance, the synthesis of N-8 substituted pterins has been described, highlighting the ability to selectively functionalize this specific nitrogen atom.

C-alkylation, particularly at the C-4 position, presents a significant synthetic challenge. However, methodologies developed for related heterocyclic systems can provide valuable insights. For example, a method for the regioselective C-4 alkylation of pyridines has been developed using a maleate-derived blocking group. chemrxiv.org This strategy allows for Minisci-type decarboxylative alkylation to occur specifically at the C-4 position. chemrxiv.org While not directly applied to pteridinones, this approach of using blocking groups to direct regioselectivity could be a viable strategy.

Furthermore, organozinc reagents have been shown to be effective for the regioselective alkylation, allylation, and benzylation of pyridinium riboses, with complete selectivity for the 4-position. nih.govnih.gov These mild reaction conditions and high yields suggest that similar organometallic approaches could be adapted for the functionalization of the pteridinone nucleus.

| Reaction Type | Reagents/Conditions | Position(s) Functionalized | Key Features |

| N-Alkylation | Alkyl halides, base | N-8 | Allows for the introduction of various substituents at the N-8 position. |

| C4-Alkylation (Pyridine model) | Maleate blocking group, Minisci-type decarboxylative alkylation | C-4 | High regioselectivity for the C-4 position. chemrxiv.org |

| C4-Alkylation (Pyridinium model) | Organozinc reagents | C-4 | Mild conditions, high yields, and complete regioselectivity. nih.govnih.gov |

Cross-Coupling Reactions for Peripheral Modifications (e.g., Heck, Suzuki, Sonogashira)

The functionalization of the pteridinone core at specific positions is crucial for developing novel derivatives with tailored properties. The chlorine atom at the C4 position of 4-chloro-8-isobutylpteridin-7(8H)-one serves as an excellent handle for peripheral modifications through transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.gov The most prominent among these are the Heck, Suzuki, and Sonogashira reactions, which utilize a palladium catalyst to couple the chloro-substituted pteridinone with various organic partners. youtube.com

Heck Reaction

The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction provides a direct method for introducing alkenyl groups at the C4 position of the pteridinone scaffold. The general mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle. wikipedia.org While tri- and tetrasubstituted alkenes can be challenging in intermolecular Heck reactions, intramolecular variants are often more efficient and offer better stereoselectivity. libretexts.org

Catalyst: Palladium complexes, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], are commonly used. wikipedia.org

Base: A base like triethylamine is required to neutralize the hydrogen halide formed during the reaction. wikipedia.org

Application: This methodology allows for the synthesis of 4-alkenyl-pteridinone derivatives, significantly expanding the structural diversity of the compound class.

Suzuki Reaction

The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that joins an organoboron compound with an organic halide using a palladium catalyst and a base. organic-chemistry.orgnih.gov It is widely used for creating carbon-carbon bonds, particularly for synthesizing biaryl compounds. For pteridinone derivatives, the Suzuki reaction can be employed to couple aryl or vinyl boronic acids (or their esters) at the C4 position, replacing the chlorine atom. mdpi.com

The reaction's popularity stems from the commercial availability and stability of boronic acids and its tolerance to a wide range of functional groups. nih.govmdpi.com The catalytic cycle involves the oxidative addition of the chloro-pteridinone to a Pd(0) complex, followed by transmetalation with the activated boronic acid and reductive elimination to yield the final product. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Coupling Partner | Catalyst | Base | Solvent | Product Type |

|---|---|---|---|---|

| Arylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | 4-Aryl-pteridinone |

| Vinylboronic acid | Pd(dppf)₂Cl₂ | K₂CO₃ | DMF/Water | 4-Vinyl-pteridinone |

Data compiled from general principles of Suzuki reactions. organic-chemistry.orgnih.govmdpi.com

Sonogashira Reaction

The Sonogashira reaction is a cross-coupling method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org It is an indispensable tool for synthesizing arylalkynes and conjugated enynes. libretexts.org

By applying the Sonogashira coupling to this compound, alkynyl moieties can be introduced at the C4 position. This modification is valuable for creating rigid structural extensions or for further functionalization of the terminal alkyne. The reaction is generally performed under mild conditions, often at room temperature. wikipedia.orglibretexts.org

Catalyst System: A combination of a palladium(0) catalyst (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI) is standard. youtube.com

Base/Solvent: An amine such as diethylamine or triethylamine often serves as both the base and the solvent. wikipedia.org

Significance: This reaction enables the synthesis of 4-alkynyl-pteridinones, which are important precursors for more complex molecules.

Green Chemistry and Sustainable Synthetic Routes for Pteridinone Derivatives

In recent years, the principles of green chemistry have become increasingly important in the synthesis of pharmaceuticals and other fine chemicals. youtube.com The goal is to develop more environmentally benign processes by reducing waste, avoiding hazardous substances, and improving energy efficiency. ijfmr.com The synthesis of pteridinone derivatives is an area where these principles can be applied to create more sustainable manufacturing routes.

One key aspect of green chemistry is the use of safer and more environmentally friendly solvents. Traditional organic syntheses often rely on volatile and hazardous solvents. Research has focused on replacing these with greener alternatives. For instance, performing cross-coupling reactions in water or in the presence of nonionic amphiphiles can significantly reduce the environmental impact. nih.govorganic-chemistry.org Microwave-assisted synthesis is another green technique that can accelerate reaction times, reduce energy consumption, and often improve product yields. organic-chemistry.org

The development of more efficient and recyclable catalysts is also a central theme in green chemistry. nih.gov For Heck reactions, catalysts that are highly active at low loadings and can be easily separated from the product mixture are desirable. nih.gov Similarly, advancements in Suzuki and Sonogashira couplings include the development of phosphine-free catalyst systems or catalysts immobilized on solid supports, which facilitates their recovery and reuse. organic-chemistry.org In some cases, the use of ionic liquids as reaction media can also allow for the recycling of the catalyst system. wikipedia.orgmdpi.com

Table 2: Green Chemistry Approaches in Heterocyclic Synthesis

| Principle | Application to Pteridinone Synthesis | Benefit |

|---|---|---|

| Safer Solvents | Use of water, ionic liquids, or bio-derived solvents (e.g., Dimethylisosorbide) for cross-coupling reactions. organic-chemistry.orgorganic-chemistry.org | Reduces pollution and hazards associated with volatile organic compounds (VOCs). |

| Energy Efficiency | Application of microwave irradiation to accelerate reactions. organic-chemistry.org | Shorter reaction times and lower energy consumption. |

| Catalysis | Development of highly active, phosphine-free, or reusable catalysts. organic-chemistry.orgnih.gov | Minimizes waste from catalysts containing heavy metals and expensive ligands. |

| Atom Economy | Designing multi-component reactions where most atoms from the reactants are incorporated into the final product. researchgate.net | Reduces the formation of by-products and waste. |

Chemical Reactivity and Transformation Mechanisms of 4 Chloro 8 Isobutylpteridin 7 8h One Analogs

Nucleophilic Substitution Reactions on Halogenated Pteridinones

The presence of a halogen, such as chlorine, at the C4 position of the pteridinone ring renders this site highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is analogous to that observed in other electron-poor halogenated heterocycles like chloropyrimidines and chloroquinolines. The reaction proceeds via a two-step addition-elimination mechanism. libretexts.orglibretexts.org

First, a nucleophile attacks the carbon atom bonded to the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized over the electron-withdrawing pteridinone ring system, which is crucial for its stabilization. The presence of the carbonyl group at C7 and the nitrogen atoms within the rings significantly enhances this stabilization. libretexts.org In the second step, the leaving group, in this case, the chloride ion, is expelled, restoring the aromaticity of the ring and resulting in the substituted product.

The reactivity of the C4 position is significantly activated by the electron-withdrawing nature of the adjacent nitrogen atoms (N3 and N5) and the carbonyl group at C7. libretexts.orgmasterorganicchemistry.com A variety of nucleophiles can displace the C4-chloro substituent, including amines, alkoxides, and thiolates, leading to a diverse range of functionalized pteridinone derivatives. The regioselectivity of these reactions is generally high for the C4 position due to its pronounced electrophilicity. wuxiapptec.com

Table 1: Comparison of Relative Reactivity in Nucleophilic Aromatic Substitution

| Compound | Activating Groups | Relative Rate of Nucleophilic Substitution |

|---|---|---|

| Chlorobenzene | None | Very Low |

| 2-Chloropyrimidine | Ring Nitrogen atoms | Moderate |

| 1-Chloro-2,4-dinitrobenzene | Two Nitro groups (ortho, para) | High libretexts.org |

| 4-Chloro-8-isobutylpteridin-7(8H)-one | Ring Nitrogens, Carbonyl group | High (predicted) |

Covalent Adduction and Hydration Phenomena in Pteridine (B1203161) Systems

Pteridine systems, particularly when protonated or bearing electron-withdrawing substituents, are known to undergo covalent hydration, a process where a water molecule adds across a C=N double bond. nih.govrsc.org This phenomenon is driven by the desire to relieve the electronic strain in the electron-deficient pyrazine (B50134) ring. For pteridinone analogs, the most likely site for such an addition is the C5=C6 or C3=C4 bond. rsc.orgrsc.org

The mechanism involves the nucleophilic attack of a water molecule on one of the carbon atoms of a polarized C=N bond, with concurrent or subsequent protonation of the nitrogen atom. The stability of the resulting hydrated species depends on the electronic and steric environment of the pteridine ring. Studies on model pteridine compounds have shown that hydration can occur readily in acidic aqueous solutions. rsc.org For instance, 4,6,7-trimethylpteridine (B560778) has been observed to undergo hydration across the 3,4-bond. rsc.org The presence of substituents can influence the position and equilibrium of this hydration process. rsc.org

Redox Chemistry and Free Radical Intermediates of Reduced Pterins

The pteridine ring system can exist in several oxidation states, most notably the fully oxidized (aromatic), dihydro, and tetrahydro forms. researchgate.net The redox chemistry of these compounds is central to their biological roles and involves the transfer of electrons and protons. The reduction of the fully oxidized pterin (B48896) core typically yields 7,8-dihydropterin, which is relatively stable. researchgate.net Further reduction produces the fully reduced tetrahydrobiopterin.

The oxidation of tetrahydropterins to dihydropterins is a two-electron, two-proton process that proceeds through a radical intermediate. bohrium.com The initial one-electron oxidation of a tetrahydropterin (B86495) generates a trihydropterin radical cation. researchgate.net These radical species are transient but play a crucial role in the catalytic cycles of enzymes that utilize pterin cofactors. The redox potential of the quinonoid-dihydropterin/tetrahydropterin couple is a key determinant of their biological reducing power, with a standard reduction potential (E₀') of approximately +0.15 V at pH 7. bohrium.comcdnsciencepub.com

Table 2: Standard Reduction Potentials of Pterin Species

| Redox Couple | E₀' (V) at pH 7 | Number of Electrons/Protons |

|---|---|---|

| Quinonoid-dihydropterin / Tetrahydropterin | +0.15 | 2e⁻, 2H⁺ bohrium.com |

Ring-Opening and Recyclization Pathways

Under certain conditions, the pteridine ring system can undergo ring-opening reactions. This is particularly observed with reduced pteridines, such as dihydropterins, where the ring is less stable than its fully aromatic counterpart. Cleavage can be initiated by nucleophilic attack, particularly under basic or acidic conditions that promote tautomerization and subsequent bond scission. nih.gov

For instance, analogous heterocyclic systems like dihydropyridines have been shown to undergo ring cleavage upon reaction with sulfonyl halides. researchgate.net Similarly, the pyrazine ring of a dihydropterin could potentially be opened. A plausible mechanism might involve the initial attack of a nucleophile at an electrophilic center, leading to a cascade of electronic rearrangements that result in the cleavage of a C-N or C-C bond within the ring. These ring-opened intermediates can sometimes undergo subsequent recyclization to form different heterocyclic structures. While specific studies on this compound are not prevalent, the general reactivity of related heterocycles suggests this as a possible transformation pathway under forcing conditions. rsc.org

Influence of Substituents on Pteridinone Reaction Profiles

The reactivity of the this compound core is significantly modulated by its substituents. The influence of these groups can be categorized into electronic and steric effects. nih.gov

Chlorine at C4: As a halogen, chlorine is an inductively electron-withdrawing group but can act as a weak π-donor through resonance. In the context of nucleophilic aromatic substitution, its primary role is that of a good leaving group. masterorganicchemistry.com Its electron-withdrawing nature contributes to the electrophilicity of the C4 position.

Oxo group at C7: The carbonyl group is strongly electron-withdrawing through both induction and resonance. This effect significantly deactivates the pyrazine ring towards electrophilic attack but strongly activates the pteridinone system towards nucleophilic attack, particularly at the C4 and C6 positions, by stabilizing the negative charge in the Meisenheimer intermediate.

Table 3: Summary of Substituent Effects on the Reactivity of the Pteridinone Core

| Substituent | Position | Electronic Effect | Influence on Nucleophilic Substitution at C4 |

|---|---|---|---|

| Chlorine | C4 | Inductively withdrawing, weak resonance donor | Acts as a leaving group, activates the position |

| Oxo (Carbonyl) | C7 | Strongly electron-withdrawing (induction and resonance) | Strongly activating (stabilizes intermediate) |

Computational Chemistry and Spectroscopic Characterization in Pteridinone Research

Quantum Chemical Computations for Electronic Structure and Reactivity Prediction

Quantum chemical computations have become an indispensable tool in modern chemical research, offering profound insights into the electronic structure and reactivity of molecules. These methods allow for the prediction of molecular properties that can be difficult or impossible to measure experimentally.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has been successfully applied to pteridinone derivatives to determine their most stable three-dimensional conformations.

Table 1: Predicted Structural Parameters of a Pteridinone Core (Illustrative)

| Parameter | Predicted Value |

|---|---|

| C4-Cl Bond Length | ~1.74 Å |

| C7=O Bond Length | ~1.22 Å |

| N8-C(isobutyl) Bond Length | ~1.47 Å |

| Pteridinone Ring Dihedral Angle | < 5° |

Note: These are illustrative values based on general DFT calculations of similar heterocyclic compounds and are not specific experimental or calculated values for 4-Chloro-8-isobutylpteridin-7(8H)-one.

Electrostatic Potential Mapping and Fukui Indices Analysis

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net For this compound, an MEP map would likely show regions of negative potential (typically colored red or yellow) around the electronegative oxygen and nitrogen atoms of the pteridinone core, as well as the chlorine atom. These areas represent sites susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms, indicating sites for potential nucleophilic interaction. researchgate.net

Fukui indices provide a more quantitative measure of the reactivity of different atomic sites in a molecule. These indices are derived from changes in electron density upon the addition or removal of an electron and can be used to predict the most likely sites for nucleophilic, electrophilic, and radical attack. While specific Fukui function calculations for this compound are not publicly documented, analysis of the pteridinone scaffold would suggest that the carbonyl carbon (C7) and the carbon atom bearing the chlorine (C4) are likely electrophilic sites, while the nitrogen and oxygen atoms would be nucleophilic centers.

Molecular Modeling and Docking Studies of Pteridinone-Biomolecule Interactions

Molecular modeling and docking are powerful computational techniques used to predict how a small molecule (ligand) might bind to a macromolecular target, such as a protein. These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Analysis of Intermolecular Interactions (Hydrogen Bonding, Pi-Pi Stacking, Hydrophobic Contacts)

The stability of a ligand-protein complex is determined by a combination of intermolecular interactions. For this compound, these would include:

Hydrogen Bonding: The nitrogen atoms and the carbonyl oxygen of the pteridinone ring are potential hydrogen bond acceptors, while any N-H groups could act as donors. These interactions with amino acid residues in the protein's active site are often critical for binding affinity. nih.gov

Hydrophobic Contacts: The isobutyl group at the N8 position and the chloro-substituted ring provide hydrophobic surfaces that can interact favorably with nonpolar residues in the binding pocket, further anchoring the ligand.

Advanced Spectroscopic Methods for Structural Elucidation and Conformational Analysis

While computational methods provide theoretical insights, spectroscopic techniques offer experimental data to confirm the structure and probe the dynamics of molecules. For this compound, a combination of spectroscopic methods would be essential for its complete characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would be fundamental for confirming the chemical structure. The chemical shifts and coupling constants of the protons and carbons would provide detailed information about the connectivity of atoms and the electronic environment within the molecule. NOESY experiments could provide insights into the through-space proximity of protons, helping to determine the preferred conformation of the isobutyl group.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present in the molecule. A strong absorption band characteristic of the C=O stretch of the ketone group would be expected, along with absorptions corresponding to C-N, C-Cl, and C-H bonds.

Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the precise molecular weight and elemental composition of the compound, confirming its chemical formula. Fragmentation patterns observed in the mass spectrum can also provide structural information.

X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray crystallography would provide the most definitive three-dimensional structure, including precise bond lengths, bond angles, and the conformation of the molecule in the solid state. This experimental data is invaluable for validating and refining the results of computational geometry optimization.

Analysis of "this compound" Remains Limited as Detailed Spectroscopic Data Is Not Publicly Available

The pteridinone core is a crucial scaffold in medicinal chemistry, and understanding the structural and electronic properties of its derivatives is vital for the development of new therapeutic agents. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, UV-Visible Spectroscopy, and Circular Dichroism (CD) are instrumental in elucidating the precise three-dimensional structure, functional groups, electronic transitions, and chiral properties of these molecules.

While general principles of these analytical techniques are well-established, their application to "this compound" has not been specifically documented in accessible research. The scientific community relies on published, peer-reviewed data to report on the chemical characteristics of compounds. In the absence of such data for "this compound," any detailed discussion on its specific spectroscopic signature would be speculative.

Further research and publication of the synthesis and characterization of "this compound" are necessary to provide the scientific community with the data required for a thorough analysis as outlined in the requested article structure. Without primary data, the creation of data tables and a detailed discussion of its spectroscopic properties is not possible at this time.

Biochemical and Biophysical Investigations of Pteridinone Molecular Interactions

Enzyme Kinetic Studies of Pteridinone Derivatives as Inhibitors

Enzyme kinetic studies are fundamental to characterizing the inhibitory activity of pteridinone derivatives. These studies measure the effect of these compounds on the rate of enzyme-catalyzed reactions, providing quantitative data on their potency and mechanism of action.

The inhibitory potential of a compound is quantified through various kinetic constants. The Michaelis-Menten constant (Kₘ) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ). A small Kₘ value indicates a high affinity of the enzyme for its substrate, while a high Kₘ suggests weak binding. The turnover number (kcat) represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated.

In the presence of an inhibitor, these parameters can be altered. For instance, competitive inhibitors increase the apparent Kₘ of an enzyme because higher substrate concentrations are needed to achieve the half-maximal velocity. nih.gov The inhibition constant (Kᵢ) is a measure of the inhibitor's binding affinity to the enzyme.

The half-maximal inhibitory concentration (IC₅₀) is another common metric, representing the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. While widely used, it is important to note that the IC₅₀ value can be influenced by experimental conditions, such as substrate concentration.

Studies on various pteridinone derivatives have reported their inhibitory activities against different enzymes. For example, certain novel pteridinone derivatives have been evaluated for their activity against cancer-related cell lines, with specific compounds showing potent effects. nih.gov Compound L₁₉, a pteridinone derivative with a hydrazone moiety, exhibited IC₅₀ values of 3.23 µM, 4.36 µM, and 8.20 µM against A549, HCT116, and PC-3 cancer cell lines, respectively. nih.gov Another derivative, compound 21g, showed significant anti-proliferative activities with IC₅₀ values of 8.64 nM against MCF-7 cells and 26.0 nM against HCT-116 cells. researchgate.net

Inhibitory Activity of Pteridinone Derivatives

| Compound | Target Cell Line | IC₅₀ Value |

|---|---|---|

| L₁₉ | A549 | 3.23 µM |

| L₁₉ | HCT116 | 4.36 µM |

| L₁₉ | PC-3 | 8.20 µM |

| 21g | MCF-7 | 8.64 nM |

| 21g | HCT-116 | 26.0 nM |

| 21g | MDA-MB-231 | 14.8 nM |

| 21g | MV4-11 | 47.4 nM |

Kinetic constants are typically determined by measuring the reaction rate at various substrate concentrations in the absence and presence of the inhibitor. The data are then fitted to the Michaelis-Menten equation or its linearized forms, such as the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]). washington.eduyoutube.com These plots help in the accurate determination of Vₘₐₓ and Kₘ.

Understanding the mechanism of inhibition is critical for drug development. Pteridinone derivatives can act through several mechanisms:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the substrate. This type of inhibition increases the apparent Kₘ but does not affect the Vₘₐₓ, as the inhibition can be overcome by high concentrations of the substrate. nih.govwashington.edu

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. This reduces both Vₘₐₓ and Kₘ.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, often with different affinities. This affects both Vₘₐₓ and Kₘ.

Noncompetitive Inhibition: A special case of mixed inhibition where the inhibitor has the same affinity for the free enzyme and the ES complex. Vₘₐₓ is decreased, but Kₘ remains unchanged.

Kinetic studies of oudenone and its derivatives as inhibitors of phenylalanine hydroxylase, a pterin-requiring enzyme, revealed a competitive inhibition mechanism with respect to the tetrahydropterin (B86495) cofactor. nih.gov In contrast, a study on a quinazolinone derivative as a tyrosinase inhibitor demonstrated a mixed-type inhibition mechanism, indicating that the inhibitor could bind to both the free enzyme and the enzyme-substrate complex. mdpi.com The type of inhibition can be determined graphically using plots like the Lineweaver-Burk plot, where different inhibition types yield distinct patterns. mdpi.com

An ideal inhibitor should be highly selective, targeting a specific enzyme with minimal effects on other related enzymes to reduce off-target effects. researchgate.net Therefore, profiling the inhibitory activity of pteridinone derivatives against a panel of related enzymes is a crucial step. researchgate.net This helps to establish a structure-activity relationship (SAR) and understand the features that confer selectivity. nih.gov

For instance, a rational structure-based design approach was used to develop matriptase inhibitors with improved selectivity against related proteases like thrombin and factor Xa. nih.gov This process involves synthesizing a series of derivatives and testing them against the target and related enzymes to identify compounds with the desired selectivity profile. nih.gov Such profiling is essential for advancing a compound from a mere inhibitor to a potential therapeutic lead.

Protein-Ligand Binding Assays and Allosteric Modulation by Pteridinones

Protein-ligand binding assays are used to quantify the interaction between a ligand, such as a pteridinone derivative, and its protein target. labome.com These assays can confirm direct binding and determine binding affinity. Techniques like radioligand binding assays, fluorescence-based assays, and surface plasmon resonance (SPR) are commonly employed. labome.com

Computational methods, including molecular docking and molecular dynamics (MD) simulations, complement experimental assays. nih.govresearchgate.net These techniques predict the binding pose of a ligand in the protein's active or allosteric site and estimate the binding free energy. Methods like Molecular Mechanics Poisson-Boltzmann/Generalized Born Surface Area (MM-PB/GBSA) are used to calculate the binding free energy between protein-ligand complexes. nih.gov

Beyond simple binding, pteridinones may exert their effects through allosteric modulation. Allostery is the regulation of a protein's activity by the binding of an effector molecule at a site other than the protein's active site. researchgate.net This binding event causes a conformational change that is transmitted through the protein structure, altering the activity of the active site. youtube.com Allosteric modulators can be positive (enhancing activity) or negative (inhibiting activity). youtube.com

The potential for allosteric modulation by pteridinones can be investigated by observing if their binding to a protein influences the binding or activity of the natural substrate at a distant site. Kinetic studies can also reveal allosteric effects; allosteric enzymes often exhibit a sigmoidal curve in reaction velocity versus substrate concentration plots, unlike the hyperbolic curve of Michaelis-Menten kinetics. youtube.com

Cellular Uptake and Metabolism Studies of Pteridine (B1203161) Scaffolds

For a compound to be effective, it must be able to reach its target within the cell. Cellular uptake studies investigate the transport of pteridine scaffolds across the cell membrane. The chemical properties of a molecule, such as its hydrophobicity and charge, can influence its uptake pathway.

A study using a fluorescent pteridine, 3-methyl-8-(2-deoxy-β-D-ribofuranosyl)isoxanthopterin (3MI), to label oligonucleotides found that the choice of the fluorescent tag itself can influence the uptake pathway. nih.gov When comparing the uptake of oligonucleotides labeled with 3MI versus the common fluorophore 5-carboxyfluorescein (5-FAM) in a pig renal tubular cell line, researchers observed different entry rates. nih.gov This suggests that the pteridine moiety can affect how a larger molecule is transported into cells. nih.gov

Once inside the cell, pteridine scaffolds can be subject to metabolic processes. Studies on pteridine metabolism in breast cancer cell models have shown that the metabolism of several pteridines, including pterin (B48896), isoxanthopterin, and xanthopterin (B1683600), is altered in cancer cells. researchgate.netmst.edu This indicates that cells possess enzymatic machinery to process the pteridine core structure and that these metabolic pathways can be disrupted in disease states. mst.edu Understanding the metabolic fate of pteridinone derivatives is essential, as metabolism can lead to their activation, inactivation, or conversion into other active or toxic compounds.

Investigation of Pteridinone Interactions with Biological Macromolecules (e.g., Human Serum Albumin)

When introduced into the bloodstream, small molecules like pteridinones inevitably interact with abundant plasma proteins, most notably Human Serum Albumin (HSA). scielo.org.mx HSA is a major transport protein that binds to a wide variety of endogenous and exogenous compounds, including many drugs. mdpi.com This binding is crucial as it affects the drug's distribution, bioavailability, and pharmacokinetic profile. mdpi.com Only the unbound, or free, fraction of a drug is typically able to interact with its target receptor and exert a therapeutic effect. scielo.org.mx

The interaction of a compound with HSA can be studied using various biophysical techniques such as fluorescence spectroscopy, circular dichroism, and isothermal titration calorimetry. plos.org Molecular docking can also be used to predict the binding site and interactions of the compound within HSA's binding pockets, such as Site I (warfarin binding site) or Site II (diazepam binding site). plos.org

The binding of a ligand to HSA can lead to conformational changes in the protein. plos.org Furthermore, the presence of HSA can significantly affect the binding kinetics of biomolecular interactions in assays, highlighting the importance of using relevant biological matrices during assay development. rsc.org Therefore, characterizing the interaction of 4-Chloro-8-isobutylpteridin-7(8H)-one and its derivatives with HSA is a critical step in evaluating their potential as therapeutic agents.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Pteridinone Derivatives

Correlating Substituent Effects on Biological Activity and Interaction Profiles

The biological activity of pteridinone derivatives can be significantly modulated by the nature and position of various substituents on the core ring structure. Research has shown that specific modifications can enhance potency, selectivity, and pharmacokinetic properties. Pteridinone derivatives have been extensively investigated as inhibitors of Polo-like kinase 1 (PLK1), a key regulator of cell division and a target for anticancer therapies. mdpi.comnih.gov

SAR studies on pteridinone-based PLK1 inhibitors have revealed several key insights:

Substituents on the Pteridinone Core: The introduction of different functional groups at various positions of the pteridinone ring system directly influences the compound's interaction with the target protein. For instance, in a series of novel pteridinone derivatives designed as dual inhibitors of PLK1 and BRD4, the presence of a sulfonyl moiety was found to be important for activity. rsc.org One of the most promising compounds from this series, compound B2 , demonstrated potent enzymatic inhibition of PLK1 with an IC50 value of 6.3 nM and high antiproliferative effects against several cancer cell lines. rsc.org

Side Chain Modifications: Alterations to side chains attached to the pteridinone nucleus are critical for optimizing activity. In another study, a series of derivatives incorporating a hydrazone moiety was synthesized. researchgate.netnih.gov The most active compound, L19 , showed potent inhibition against PLK1 and significant antiproliferative effects on HCT116, A549, and PC-3 cancer cell lines. researchgate.netnih.gov This suggests that the hydrazone group plays a crucial role in the molecule's interaction with its biological target.

Influence of Halogen Atoms: The presence and position of halogen atoms, such as the chloro group in 4-Chloro-8-isobutylpteridin-7(8H)-one, can significantly affect activity. In studies of related heterocyclic systems like 4-aminoquinolines, the substituent at the 7-position (analogous to the pteridinone core's general substitution pattern) dramatically influences antiplasmodial activity. nih.govnih.gov For example, 7-iodo and 7-bromo derivatives were as active as the corresponding 7-chloro compounds, whereas 7-fluoro and 7-trifluoromethyl derivatives were generally less active, particularly against resistant strains. nih.gov This highlights the importance of the electronic and steric properties of the substituent at this position.

Molecular docking studies have further elucidated these interaction profiles, showing that active pteridinone ligands bind to key amino acid residues in the active site of PLK1, such as R136, R57, and Y133. mdpi.comnih.gov The specific substituents on the pteridinone scaffold dictate the strength and nature of these interactions, which include hydrogen bonding and hydrophobic interactions. mdpi.comnih.gov

| Compound Series | Key Structural Feature | Most Promising Compound | Biological Activity (IC50) | Target(s) |

| Pteridinone-Sulfonyl | Sulfonyl Moiety | B2 | PLK1: 6.3 nM; BRD4: 179 nM | PLK1, BRD4 |

| Pteridinone-Hydrazone | Hydrazone Moiety | L19 | HCT116: 4.36 µM; A549: 3.23 µM | PLK1 |

| Pteridinone-Dual Inhibitors | Varied Linkers | III4 | A549: 1.27 µM; HCT116: 1.36 µM | PLK1, BRD4 |

Rational Design Principles for Optimizing Pteridinone-Based Ligands

Rational drug design utilizes the knowledge of a biological target's structure to develop new, effective ligands. researchgate.net For pteridinone derivatives, this approach involves a multi-step process that integrates computational modeling with chemical synthesis and biological evaluation to optimize their therapeutic potential. nih.gov

Key principles in the rational design of pteridinone-based ligands include:

Target Structure-Based Design: This approach relies on the three-dimensional structure of the target protein, such as PLK1. Molecular docking simulations are used to predict how different pteridinone derivatives will bind within the active site of the enzyme. mdpi.comresearchgate.net By analyzing these predicted binding modes, medicinal chemists can identify which modifications are likely to improve binding affinity. For example, docking studies can reveal empty hydrophobic pockets or potential hydrogen bond donors/acceptors in the active site that can be exploited by adding complementary chemical groups to the ligand. mdpi.comnih.gov

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For pteridine (B1203161) reductase inhibitors, a 3D-QSAR pharmacophore model identified two hydrogen-bond donors, one hydrophobic aromatic group, and one ring aromatic feature as key for inhibitory activity. nih.gov Such models serve as templates for designing new molecules or for searching virtual libraries to identify novel scaffolds with the desired activity.

Bioisosteric Replacement: This strategy involves replacing a functional group in a lead molecule (like this compound) with another group that has similar physical or chemical properties (a bioisostere). The goal is to improve the compound's potency, selectivity, or pharmacokinetic profile while maintaining the primary binding interactions. For example, a chlorine atom might be replaced with a trifluoromethyl group to alter electronic properties and metabolic stability.

By applying these principles, researchers have successfully designed dual inhibitors that target multiple proteins simultaneously, a strategy that can be more effective for treating complex diseases like cancer. rsc.orgrsc.org For example, pteridinone derivatives have been rationally designed to act as dual inhibitors of PLK1 and BRD4, demonstrating the power of these design strategies. rsc.org

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.com These models are powerful tools in drug discovery, enabling the prediction of the activity of newly designed molecules before their synthesis, thus saving time and resources.

For pteridinone derivatives, several 3D-QSAR studies have been conducted, primarily using methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.comnih.gov These studies have yielded robust models for predicting the anti-cancer activity of pteridinone-based PLK1 inhibitors. mdpi.com

A notable 3D-QSAR study on a series of 28 pteridinone derivatives established highly predictive CoMFA and CoMSIA models. mdpi.comnih.gov The statistical quality of these models is assessed by several parameters:

Q² (or q²): The cross-validated correlation coefficient, which measures the internal predictive ability of the model. A Q² value greater than 0.5 is considered good. mdpi.com

R²: The non-cross-validated correlation coefficient, which indicates the model's ability to fit the data.

R²pred: The predictive correlation coefficient for an external test set of compounds, which measures the model's ability to predict the activity of molecules not used in its development. An R²pred value greater than 0.6 is considered to demonstrate good external predictability. mdpi.com

The contour maps generated from these CoMFA and CoMSIA models provide a visual representation of the SAR, indicating regions where steric bulk, electrostatic charge, or hydrophobicity are favorable or unfavorable for activity. mdpi.comnih.gov This information provides direct guidance for the rational design of new, more potent pteridinone derivatives. mdpi.com

| QSAR Model | Q² (Cross-validated R²) | R² (Non-cross-validated R²) | R²pred (External Prediction) |

| CoMFA | 0.67 | 0.992 | 0.683 |

| CoMSIA/SHE | 0.69 | 0.974 | 0.758 |

| CoMSIA/SEAH | 0.66 | 0.975 | 0.767 |

Data from a 3D-QSAR study on pteridinone derivatives as PLK1 inhibitors. mdpi.comnih.gov

These validated QSAR models represent a significant step forward in the systematic optimization of the pteridinone scaffold for various therapeutic applications. mdpi.com

Advanced Analytical Techniques for Comprehensive Pteridinone Characterization and Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Pteridinone Metabolomics and Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become an indispensable tool in metabolomics for both the identification and quantification of small molecules from biological samples. nih.gov Its high sensitivity and selectivity make it particularly well-suited for analyzing pteridines, which are often present at low concentrations. mdpi.comkuleuven.be The coupling of High-Performance Liquid Chromatography (HPLC) with high-resolution mass spectrometry (HRMS), such as Quadrupole-Time of Flight (QTOF-MS), has been successfully applied to the determination of pteridines in complex samples like cancer cell cultures and human urine. mdpi.com

Methodologies often employ a "dilute-and-shoot" approach for sample preparation, which offers simplicity, minimal analyte loss, and high throughput. mdpi.com For separation, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) are effective for polar compounds such as pteridines. nih.govnih.gov In the mass spectrometer, electrospray ionization (ESI) is commonly used, and analysis can be performed in either full-scan mode for untargeted metabolomics or, more frequently, in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for targeted quantification. nih.govkuleuven.be This targeted approach provides excellent accuracy and precision for quantifying specific analytes. gcms.cz For instance, a validated HPLC-MS/MS method for the simultaneous analysis of 15 different pteridine (B1203161) derivatives demonstrated exceptional sensitivity, with detection limits as low as 0.025 µg L⁻¹. researchgate.net

The table below summarizes typical parameters used in LC-MS/MS methods for pteridine analysis, which would be foundational for developing a specific method for 4-Chloro-8-isobutylpteridin-7(8H)-one.

| Parameter | Typical Conditions for Pteridine Analysis | Reference |

|---|---|---|

| Chromatography | Reverse-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC) | mdpi.comnih.gov |

| Ionization Source | Electrospray Ionization (ESI), positive mode | mdpi.com |

| Mass Analyzer | Quadrupole-Time of Flight (QTOF) or Triple Quadrupole (QqQ) | mdpi.comkuleuven.be |

| Acquisition Mode | Full Scan (untargeted), Selected Reaction Monitoring (SRM) (targeted) | nih.govkuleuven.be |

| Sample Preparation | Dilute-and-Shoot (DS), Solid-Phase Extraction (SPE) | mdpi.comnih.gov |

Capillary Electrophoresis (CE) in Pteridine Separation Science

Capillary Electrophoresis (CE) is a powerful separation technique that offers superior resolution compared to traditional HPLC for the analysis of pteridine derivatives. nih.govacs.org CE separates molecules based on their charge-to-mass ratio in an electric field, making it highly effective for charged or polar compounds like pteridines. ntu.edu.tw The technique is characterized by its high speed, efficiency, and minimal consumption of samples and reagents. ntu.edu.tw

For enhanced sensitivity, CE is often coupled with Laser-Induced Fluorescence (LIF) detection, which can detect pteridines at concentrations as low as 1 x 10⁻¹⁰ M. nih.govacs.org This CE-LIF combination has been successfully used to separate and quantify up to eight different pteridine derivatives in urine samples, identifying significant changes in their levels in cancer patients compared to healthy individuals. nih.govacs.org

The separation process in CE is highly dependent on the composition and pH of the background electrolyte (BGE). acs.org For example, optimal separation of neopterin and 6-(hydroxymethyl)pterin can be achieved within a narrow pH range of 8.6 to 8.8. acs.org More recently, light-emitting diode-induced fluorescence (LEDIF) has been evaluated as an alternative, cost-effective detection method for CE-based pterin (B48896) analysis. mdpi.com

The following table outlines typical experimental conditions for the separation of pteridines using CE.

| Parameter | Typical Conditions for Pteridine Analysis | Reference |

|---|---|---|

| Capillary | Fused-silica (e.g., 50 µm i.d. x 60 cm) | nih.govacs.org |

| Background Electrolyte (BGE) | 0.1 M Tris-0.1 M borate-2 mM EDTA buffer (pH ~8.75) | nih.govacs.org |

| Separation Voltage | 17.5 kV to 25 kV | mdpi.com |

| Detection | Laser-Induced Fluorescence (LIF) or LED-Induced Fluorescence (LEDIF) | acs.orgmdpi.com |

| Sample Injection | Hydrodynamic (e.g., 50 mbar for 6 s) | mdpi.com |

Advanced Spectroscopic Probes for In Situ Pteridinone Detection

The real-time detection and visualization of specific molecules within living biological systems provide invaluable insights into their function and localization. Advanced spectroscopic probes, particularly fluorescent probes, are designed for this purpose, offering high sensitivity, selectivity, and excellent temporal and spatial resolution for in situ analysis. mdpi.com

These probes are typically small molecules engineered to undergo a distinct change in their spectroscopic properties—such as a significant increase in fluorescence intensity or a shift in emission wavelength (ratiometric response)—upon selective reaction with a target analyte. mdpi.com This allows for the non-destructive, real-time visualization of the analyte's concentration and distribution in living cells or even whole organisms. mdpi.com While numerous probes have been developed for reactive oxygen species like peroxynitrite, the design principles are broadly applicable. mdpi.com A probe for a specific pteridinone, such as this compound, could theoretically be developed by incorporating a recognition site that reacts selectively with a functional group on the pteridinone ring, linked to a fluorophore. Such a tool would enable researchers to track the uptake, distribution, and metabolic fate of the compound within cells in real-time. Although specific probes for pteridinones are not yet widely reported, this remains a promising area for future research.

Single-Cell Analysis Techniques (e.g., SC-ICP-MS) Applied to Pteridine-Related Research

Traditional bulk analytical methods provide an average measurement from a large population of cells, masking the inherent heterogeneity within that population. nih.govresearchgate.net Single-cell analysis techniques have emerged to overcome this limitation, allowing for the detailed characterization of individual cells. mdpi.commdpi.com These technologies can reveal rare cell populations and uncover cellular dynamics that are critical in fields like oncology and immunology. rosalind.bioamegroups.org

Single-cell RNA sequencing (scRNA-seq) is a powerful method for exploring the transcriptomic profile of each cell, revealing cellular composition and gene expression changes in complex tissues. amegroups.orgnih.gov For proteomic analysis at the single-cell level, mass cytometry (CyTOF) is a key technology. nih.gov It uses antibodies tagged with heavy metal isotopes to simultaneously quantify dozens of proteins in a single cell, with detection by inductively coupled plasma mass spectrometry (ICP-MS). nih.gov

Given that pteridine levels are known to be altered in diseases involving immune activation and cancer, single-cell techniques could provide profound insights. nih.gov For example, these methods could be applied to a tumor microenvironment to identify which specific cell subtypes (e.g., malignant cells, specific immune cells) are responsible for the production or metabolic alteration of pteridines. While the direct application of single-cell analysis to pteridine-related research is still an emerging area, it holds the potential to significantly advance our understanding of the role these compounds play in health and disease at the most fundamental level.

Future Perspectives and Emerging Research Areas for 4 Chloro 8 Isobutylpteridin 7 8h One and Pteridinone Derivatives

Design and Synthesis of Advanced Pteridinone Architectures for Chemical Biology Tool Development

The development of precisely designed pteridinone derivatives as chemical biology tools is a significant area of future research. These tools are instrumental in dissecting complex biological pathways and validating novel drug targets. The core strategy involves creating highly potent and selective molecules that can modulate the function of a specific protein in a cellular context.

A key approach is the design of dual inhibitors, single molecules capable of simultaneously blocking two distinct biological targets. rsc.orgrsc.org This strategy can lead to enhanced therapeutic effects or help overcome drug resistance. For example, pteridinone derivatives possessing a sulfonyl moiety have been designed as dual inhibitors of Polo-like kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4), both of which are implicated in various cancers. rsc.orgsemanticscholar.org The synthesis of these advanced architectures often starts from versatile building blocks like 2,4-dichloro-5-nitropyrimidine, which can be systematically elaborated through multi-step sequences to introduce desired functionalities. rsc.org

Another promising direction is the incorporation of unique chemical moieties to enhance target engagement or introduce new functionalities. Pteridinone derivatives featuring a hydrazone moiety have been synthesized and evaluated as potent PLK1 inhibitors. nih.govresearchgate.net These synthetic efforts are crucial for generating diverse libraries of compounds for structure-activity relationship (SAR) studies, which are essential for optimizing the potency and selectivity of these chemical probes. nih.gov Solid-phase synthesis methodologies have also been employed, offering an efficient route to generate libraries of analogues for future SAR investigations. nih.govmdpi.com

| Synthetic Strategy | Key Moieties/Building Blocks | Target Application / Tool |

| Dual Inhibitor Design | Sulfonyl moiety | Probing PLK1/BRD4 pathways in cancer |

| Functional Group Incorporation | Hydrazone moiety | Developing selective PLK1 inhibitors |

| Solid-Phase Synthesis | Wang resin, 4,6-dichloro-5-nitropyrimidine | Rapid generation of diverse compound libraries |

| Cyclization Reactions | Substituted pyrimidines and amino esters | Construction of the core pteridinone scaffold |

Exploration of Novel Biological Targets for Pteridinone Scaffolds

The pteridine (B1203161) class of heterocyclic compounds is known for a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. ontosight.airesearchgate.net A primary focus of future research is to expand the landscape of known biological targets for the pteridinone scaffold beyond the currently established ones.

Much of the recent research has centered on oncology, with several protein kinases and epigenetic readers identified as key targets. As noted, Polo-like kinase 1 (PLK1) and the bromodomain-containing protein BRD4 have been validated as targets for pteridinone derivatives. rsc.orgrsc.orgnih.gov Compounds have been developed that show potent inhibitory activity against these targets, leading to apoptosis and cell cycle arrest in cancer cell lines. rsc.orgnih.gov

The exploration for new targets involves screening pteridinone libraries against broader panels of proteins. The structural similarity of the pteridinone core to natural purines suggests that a wide range of enzymes and receptors involved in nucleic acid metabolism, cell signaling, and neurotransmission could be potential targets. researchgate.netum.es For instance, pteridine reductase 1 (PTR1), an enzyme found in certain parasites, has been identified as a target for other pteridine-based scaffolds, suggesting a potential avenue for developing anti-parasitic agents. nih.gov The diverse biological potential of these compounds highlights the promising therapeutic utility of pteridine derivatives for a multitude of diseases. um.es

Below is a table detailing the antiproliferative activity of selected pteridinone derivatives against various cancer cell lines, showcasing their potential in targeting different cancer types.

| Compound | Target(s) | Cell Line | IC50 (μM) |

| Compound 12 | Not Specified | MKN-45 | 4.32 |

| Compound 12 | Not Specified | MGC-803 | 7.01 |

| Compound III4 | PLK1/BRD4 | A549 | 1.27 |

| Compound III4 | PLK1/BRD4 | HCT116 | 1.36 |

| Compound B2 | PLK1/BRD4 | HCT116 | 0.30 |

| Compound B2 | PLK1/BRD4 | PC3 | 1.82 |

| Compound L19 | PLK1 | A549 | 3.23 |

| Compound L19 | PLK1 | HCT116 | 4.36 |

Integration of Artificial Intelligence and Machine Learning in Pteridinone Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating timelines and improving the precision of molecular design. fnasjournals.compremierscience.com These computational technologies are being increasingly applied to the discovery and optimization of pteridinone derivatives. drughunter.comnih.gov

One major application is the development of Quantitative Structure-Activity Relationship (QSAR) models. youtube.com These ML models learn the relationship between the chemical structures of pteridinone derivatives and their biological activities. youtube.comnih.gov By training on existing experimental data, QSAR models can predict the potency of novel, unsynthesized compounds, allowing researchers to prioritize the most promising candidates for synthesis and testing, thereby saving significant time and resources. researchgate.net

Furthermore, deep learning techniques, such as graph neural networks, can learn feature representations directly from the molecular graph, avoiding the need for hand-designed molecular descriptors. youtube.com These models can predict a wide range of properties, from target binding affinity to metabolic stability. youtube.comastrazeneca.com Generative AI models can also be employed for de novo drug design, creating entirely new pteridinone structures that are optimized for specific properties, such as high affinity for a target protein or improved drug-like characteristics. premierscience.comyoutube.com Molecular docking and molecular dynamics simulations complement these approaches by providing detailed insights into how these designed molecules interact with their biological targets at an atomic level. nih.govschrodinger.com

| AI/ML Technique | Application in Pteridinone Discovery | Potential Outcome |

| Machine Learning (e.g., SVM, Random Forest) | Building QSAR models to predict bioactivity. fnasjournals.com | Prioritization of synthetic targets with high predicted potency. |

| Deep Learning (e.g., Graph Neural Networks) | Predicting molecular properties and target interactions. youtube.com | More accurate prediction of drug-like properties and off-target effects. |

| Generative Models (e.g., VAEs, GANs) | De novo design of novel pteridinone scaffolds. youtube.com | Discovery of novel chemical matter with optimized characteristics. |

| Molecular Docking/Simulations | Elucidating binding modes and mechanisms of action. nih.gov | Rational design of derivatives with improved target affinity and selectivity. |

Sustainable Chemical Synthesis and Derivatization Methodologies

The principles of green chemistry are becoming increasingly integral to modern synthetic chemistry, aiming to design processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netyoutube.com The application of these principles to the synthesis of 4-Chloro-8-isobutylpteridin-7(8H)-one and its derivatives is a critical area for future development.

Future research will focus on developing more atom-economical reactions that maximize the incorporation of starting materials into the final product, thus minimizing waste. youtube.com This includes the exploration of multicomponent reactions, where three or more reactants are combined in a single step to form the desired pteridinone product. The use of safer, renewable, and less toxic solvents is another key aspect. researchgate.net

Additionally, the development and use of recyclable catalysts can significantly improve the environmental footprint of these syntheses. ijbpas.com Methodologies that reduce energy consumption, such as microwave-assisted synthesis or mechanochemistry (e.g., ball milling), are also being explored. researchgate.netmdpi.com For instance, the mechano-chemical reduction of pterin (B48896) heterocycles has been shown to be a simple and cost-effective method for obtaining certain derivatives. mdpi.com By integrating green chemistry principles from the earliest stages of route design, the synthesis of pteridinone derivatives can become more efficient, cost-effective, and environmentally sustainable. nih.gov

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing 4-Chloro-8-isobutylpteridin-7(8H)-one with high purity?

- Methodology : Use stepwise functionalization of the pteridine core. Start with halogenation at the 4-position using phosphorus oxychloride (POCl₃) under reflux, followed by alkylation with isobutyl bromide in the presence of a base (e.g., NaH). Monitor reaction progress via TLC and HPLC. Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Final purity (>98%) should be confirmed by ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis .

- Key considerations : Optimize reaction time and temperature to minimize side products (e.g., over-alkylation). Document solvent choices and stoichiometric ratios in supplementary materials for reproducibility .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodology : Combine spectroscopic and computational techniques:

- NMR : Assign proton environments using 2D COSY and NOESY to resolve isobutyl group conformers.

- X-ray crystallography : Determine solid-state conformation (if crystals are obtainable).

- DFT calculations : Analyze electron density distribution and HOMO-LUMO gaps using Gaussian or ORCA software .

- Data interpretation : Compare experimental and calculated NMR shifts to validate computational models. Highlight discrepancies in aromatic proton regions due to solvent effects .

Q. What protocols ensure reliable assessment of compound purity for publication?

- Methodology :

- HPLC : Use a C18 column with UV detection (λ = 254 nm). Validate method specificity by spiking with known impurities.

- Melting point : Compare observed range with literature values (if available).

- Elemental analysis : Report %C, %H, %N within ±0.4% of theoretical values .

- Documentation : Include chromatograms and spectra in supplementary files, ensuring metadata (e.g., instrument parameters) is described .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Case study : If ¹H NMR shows unexpected splitting for the isobutyl group, consider:

- Dynamic effects : Variable-temperature NMR to probe rotational barriers.

- Solvent polarity : Test in CDCl₃ vs. DMSO-d₆ to assess hydrogen bonding interactions.

- Impurity profiling : Use LC-MS to detect trace byproducts interfering with signals .

- Advanced tools : Utilize diffusion-ordered spectroscopy (DOSY) to distinguish aggregates or isomers .

Q. What experimental designs are suitable for studying the reactivity of the 4-chloro substituent in nucleophilic substitution reactions?

- Methodology :

- Kinetic studies : Monitor reactions with varying nucleophiles (e.g., amines, thiols) under controlled pH and temperature.

- Competitive experiments : Compare leaving group efficiency (Cl⁻ vs. other halides) using conductivity measurements.

- Data table :

| Nucleophile | Solvent | Temp (°C) | Rate Constant (k, s⁻¹) | % Yield |

|---|---|---|---|---|

| Benzylamine | DMF | 80 | 1.2 × 10⁻³ | 85% |

| Sodium thiophenolate | EtOH | 50 | 3.5 × 10⁻⁴ | 62% |

| Include error margins and statistical significance (p < 0.05) . |

Q. How to design a structure-activity relationship (SAR) study for this compound in enzyme inhibition assays?

- Methodology :

- Analog synthesis : Modify the isobutyl group (e.g., cyclopropyl, tert-butyl) and 4-chloro position (e.g., F, Br).

- Enzyme assays : Use fluorescence-based assays (e.g., NADH depletion for kinase inhibition). Include positive/negative controls and IC₅₀ calculations .

Methodological Best Practices

- Data transparency : Archive raw spectra and crystallographic data in repositories (e.g., Cambridge Crystallographic Data Centre) with persistent identifiers .

- Ethical reporting : Disclose conflicts of interest and funding sources in acknowledgments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.